molecular formula C4H9ClN2O B2626591 N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride CAS No. 14299-99-1

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride

Cat. No.: B2626591
CAS No.: 14299-99-1
M. Wt: 136.58
InChI Key: APWFVZYRARGBKF-UHFFFAOYSA-N
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Description

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride typically involves the reaction of pyrrolidine derivatives with hydroxylamine hydrochloride under specific conditions. One common method includes the use of azomethine ylides, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes to form pyrrolidin-2-ylidene derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

    Pyrrolidine: A simpler nitrogen-containing heterocycle with similar structural features.

    Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.

    Pyrrolizine: A fused bicyclic compound with different biological activities.

Uniqueness: N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride is unique due to its specific functional groups and the ability to participate in diverse chemical reactions.

Properties

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c7-6-4-2-1-3-5-4;/h7H,1-3H2,(H,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFVZYRARGBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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